Cas no 930478-88-9 (N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide)

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide is a specialized quinoxaline derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a chloro-methylphenyl substituent and a quinoxaline carboxamide moiety, offers versatility in synthetic modifications and biological activity studies. The compound exhibits stability under standard conditions, making it suitable for further derivatization or mechanistic investigations. Its distinct structural features may contribute to interactions with specific biological targets, particularly in the development of enzyme inhibitors or receptor modulators. Researchers value this compound for its well-defined purity and compatibility with cross-coupling reactions, enabling precise chemical transformations. The presence of both electron-withdrawing and electron-donating groups enhances its utility in structure-activity relationship studies.
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide structure
930478-88-9 structure
Product Name:N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
CAS No:930478-88-9
MF:C16H12ClN3O
MW:297.738982200623
CID:4720253
PubChem ID:8316391
Update Time:2025-06-08

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-2-methylphenyl)quinoxaline-2-carboxamide
    • 4i
    • BDBM50417141
    • BC600804
    • Z73233090
    • N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide
    • N-(3-Chloro-2-methylphenyl)-2-quinoxalinecarboxamide (ACI)
    • BCP33037
    • EN300-18336829
    • 930478-88-9
    • HY-131954
    • TS-09801
    • AKOS028113463
    • 5-HT3 antagonist 4i; 5-HT3 antagonist4i
    • CHEMBL1269981
    • G62969
    • CS-0144646
    • 5-HT3 antagonist-4i
    • EX-A7268
    • DA-70209
    • 5-HT3 antagonist 4
    • N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
    • Inchi: 1S/C16H12ClN3O/c1-10-11(17)5-4-8-12(10)20-16(21)15-9-18-13-6-2-3-7-14(13)19-15/h2-9H,1H3,(H,20,21)
    • InChI Key: SCIBFCFFUQXLCN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)NC(C1=CN=C2C=CC=CC2=N1)=O

Computed Properties

  • Exact Mass: 297.0668897g/mol
  • Monoisotopic Mass: 297.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.9

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N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Production Method

Production Method 1

Reaction Conditions
1.1 5 h, rt
1.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
Reference
Effect of a novel 5-HT3 receptor antagonist N-(3-Chloro-2-methylphenyl) quinoxalin-2-carboxamide, in corticosterone-induced depression-like behavior and oxidative stress in mice
Gupta, Deepali; Radhakrishnan, Mahesh; Kurhe, Yeshwant, Steroids, 2015, 96, 95-102

Production Method 2

Reaction Conditions
Reference
Antidepressant and anti-anxiety like effects of 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), a novel 5-HT3 receptor antagonist in acute and chronic neurobehavioral rodent models
Gupta, Deepali; Radhakrishnan, Mahesh; Thangaraj, Devadoss; Kurhe, Yeshwant, European Journal of Pharmacology, 2014, 735, 59-67

Production Method 3

Reaction Conditions
1.1 Reagents: Water ;  1 h, 110 °C
Reference
Isocyanide Heterodimerization-Triggered Three-Component Reaction: Diversity-Oriented Synthesis of Quinoxalines
Bao, Lan; Li, Min; Zhang, Lianshun; Xue, Yating; Dong, Jinhuan; et al, Organic Letters, 2023, 25(13), 2366-2371

Production Method 4

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 5 h, rt
Reference
Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression
Mahesh, Radhakrishnan; Devadoss, Thangaraj; Pandey, Dilip Kumar; Bhatt, Shvetank; Yadav, Shushil Kumar, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6773-6776

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Raw materials

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Preparation Products

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Suppliers

Amadis Chemical Company Limited
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:39
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Additional information on N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide: A Comprehensive Overview

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide (CAS No. 930478-88-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the compound, including its chemical properties, biological activities, and recent research advancements.

Chemical Structure and Properties

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide is a small molecule with a molecular formula of C15H12ClN3O and a molecular weight of 287.73 g/mol. The compound features a quinoxaline core, which is a heterocyclic aromatic ring system consisting of two benzene rings fused with a pyrazine ring. The presence of the chloro and methyl substituents on the phenyl ring imparts specific chemical and biological properties to the molecule.

The quinoxaline scaffold is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The substitution pattern on the phenyl ring can significantly influence the compound's pharmacological profile. In the case of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide, the chloro and methyl groups enhance its lipophilicity and stability, making it an attractive candidate for drug development.

Biological Activities and Mechanisms of Action

Recent studies have highlighted the multifaceted biological activities of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide. One of the most notable applications is in the field of cancer research. The compound has been shown to exhibit potent antiproliferative effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying these effects involves the inhibition of key signaling pathways that regulate cell growth and survival.

A study published in the Journal of Medicinal Chemistry demonstrated that N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide selectively targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, the compound effectively induces cell cycle arrest and apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for further preclinical and clinical evaluation.

In addition to its anticancer properties, N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide has also shown potential as an antimicrobial agent. Research conducted at the University of California revealed that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes, leading to increased permeability and cell death.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide has been extensively studied to assess its suitability for therapeutic use. Preclinical studies in animal models have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows good oral bioavailability and a reasonable half-life, which are essential characteristics for an effective drug candidate.

Toxicology studies have also been conducted to evaluate the safety profile of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, further research is needed to fully understand its long-term safety and potential side effects.

Clinical Applications and Future Directions

The promising preclinical data on N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide have paved the way for its evaluation in clinical trials. Several Phase I trials are currently underway to assess its safety and efficacy in treating various cancers. Early results from these trials have been encouraging, with some patients showing significant tumor regression without severe side effects.

Beyond cancer therapy, there is growing interest in exploring the potential applications of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide in other therapeutic areas. For instance, its antimicrobial properties make it a candidate for developing new treatments for drug-resistant bacterial infections. Additionally, ongoing research is investigating its potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Conclusion

N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide (CAS No. 930478-88-9) is a versatile compound with a wide range of biological activities. Its unique chemical structure confers specific properties that make it an attractive candidate for drug development. While further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential, early findings suggest that this compound holds significant promise in various medical applications.

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Amadis Chemical Company Limited
(CAS:930478-88-9)N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
A1241268
Purity:99%/99%/99%/99%/99%
Quantity:5mg/10mg/25mg/50mg/100mg
Price ($):192/288/544/926/1573
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